4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is an organic compound that features a trifluoromethyl group and an ethylpiperazine moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of benzene with trifluoromethyl ketone, followed by oxidation to form the carboxylic acid group.
Introduction of the Piperazine Moiety: The ethylpiperazine group can be introduced via nucleophilic substitution reactions. This involves reacting the benzoic acid derivative with 1-ethylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)-3-(difluoromethyl)benzoic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethylpiperazine and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-18-5-7-19(8-6-18)12-4-3-10(13(20)21)9-11(12)14(15,16)17/h3-4,9H,2,5-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCQZIDITYXMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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